

GW280264X: A Technical Guide to its Biological Activity and Inhibitory Profile

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Compound of Interest		
Compound Name:	GW280264X	
Cat. No.:	B15577662	Get Quote

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Abstract

GW280264X is a potent, dual inhibitor of the metalloproteinases ADAM10 (a disintegrin and metalloproteinase domain 10) and ADAM17 (also known as TNF- α converting enzyme or TACE). This technical guide provides a comprehensive overview of the biological activity of **GW280264X**, its inhibitory constants (IC50), and detailed experimental protocols for its application in research settings. The document summarizes key findings related to its mechanism of action, its effects on various signaling pathways, and its potential therapeutic applications based on preclinical studies.

Introduction

A disintegrin and metalloproteinases (ADAMs) are a family of transmembrane and secreted proteins with diverse biological functions, including proteolytic cleavage of cell surface molecules, a process known as "shedding." ADAM10 and ADAM17 are key members of this family, involved in the processing of a wide array of substrates, thereby regulating critical cellular processes such as cell adhesion, migration, proliferation, and signaling. Dysregulation of ADAM10 and ADAM17 activity has been implicated in numerous pathological conditions, including cancer, inflammation, and neurodegenerative diseases.

GW280264X has emerged as a valuable research tool for investigating the roles of ADAM10 and ADAM17. As a potent, cell-permeable hydroxamate-based inhibitor, it has been



instrumental in elucidating the physiological and pathophysiological functions of these proteases.

Biological Activity and Mechanism of Action

GW280264X exerts its biological effects by directly inhibiting the catalytic activity of ADAM10 and ADAM17. By binding to the active site of these enzymes, it prevents the shedding of their respective substrates.

The primary biological activities of GW280264X include:

- Dual Inhibition of ADAM10 and ADAM17: GW280264X potently blocks the enzymatic activity
 of both ADAM10 and ADAM17.[1][2][3][4]
- Modulation of Cancer Cell Immunogenicity: By inhibiting ADAM10 and ADAM17,
 GW280264X can prevent the shedding of ligands for the NKG2D receptor on natural killer (NK) cells, thereby enhancing the susceptibility of tumor cells, such as glioblastoma-initiating cells, to immune-mediated killing.
- Prevention of Apoptosis: In preclinical models, GW280264X has been shown to prevent germ cell apoptosis induced by endocrine disruptors.[5]
- Enhancement of Chemotherapy Efficacy: Co-administration of GW280264X can increase the
 cytotoxic effects of platinum-based chemotherapeutic agents like cisplatin in cancer cell
 lines.[6]
- Regulation of Cell Adhesion and Signaling: GW280264X inhibits the cleavage of cell surface proteins such as the chemokine CX3CL1 (fractalkine), which is involved in cell-cell adhesion.
 [2][7][8] It also blocks interleukin-6 (IL-6)-induced proliferation and ERK1/2 phosphorylation.
 [2]

Quantitative Data: IC50 Values

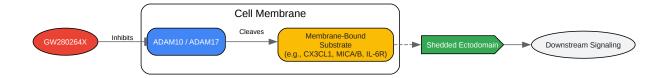
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for **GW280264X** against its primary targets are summarized in the table below.



Target	IC50 (nM)	Reference(s)
ADAM17/TACE	8.0	[1][2][3][4]
ADAM10	11.5	[1][2][3][4]

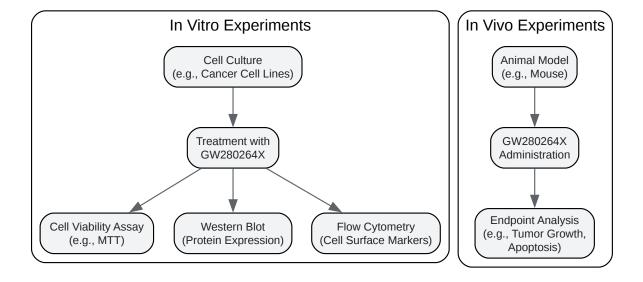
Signaling Pathways

GW280264X influences several critical signaling pathways through its inhibition of ADAM10 and ADAM17.



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Mechanism of Action of GW280264X.





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